molecular formula C20H24N4O2 B2717903 2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)prop-2-enamide CAS No. 1798423-11-6

2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)prop-2-enamide

Cat. No.: B2717903
CAS No.: 1798423-11-6
M. Wt: 352.438
InChI Key: HTTFSNNYTZYGPU-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a pyrrole ring substituted with 2,5-dimethyl and 2-methylpropyl (isobutyl) groups, a cyanoacrylamide backbone, and a dihydropyridinone moiety. The cyano group and enamide linkage likely enhance electrophilic reactivity or hydrogen-bonding capacity, which could influence binding affinity or metabolic stability.

Properties

IUPAC Name

2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(1-methyl-6-oxopyridin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-13(2)11-24-14(3)8-16(15(24)4)9-17(10-21)20(26)22-18-6-7-19(25)23(5)12-18/h6-9,12-13H,11H2,1-5H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTFSNNYTZYGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC(C)C)C)C=C(C#N)C(=O)NC2=CN(C(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)prop-2-enamide (CAS Number: 940831-29-8) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and applications based on recent research findings.

The molecular formula of the compound is C20H23N3OC_{20}H_{23}N_{3}O with a molecular weight of 321.4 g/mol. The compound features a cyano group and a pyrrole ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H23N3O
Molecular Weight321.4 g/mol
CAS Number940831-29-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from pyrrole and dihydropyridine intermediates. The reaction conditions often require catalysts and controlled environments to optimize yield and purity.

Common Synthetic Routes:

  • Preparation of Intermediates : Synthesis begins with the formation of pyrrole derivatives.
  • Coupling Reaction : Intermediates are coupled through condensation reactions.
  • Purification : The final product is purified using chromatographic techniques.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound, particularly in the fields of pharmacology and agrochemicals.

Antimicrobial Activity

Research indicates that derivatives of 2-cyanoacrylate compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Herbicidal Properties

A study reported that certain derivatives demonstrated herbicidal activity against Chenopodium serotinum and Rumex acetosa, with inhibition rates exceeding 70% . This suggests potential utility in agricultural applications as herbicides.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. For example, it was found to inhibit the activity of Protein-O-mannosyltransferase in Mycobacterium tuberculosis, which is crucial for the pathogen's virulence . This positions the compound as a potential lead in developing new treatments for tuberculosis.

Case Studies

  • Study on Antimicrobial Properties : A series of experiments demonstrated that derivatives of 2-cyanoacrylate compounds showed promising results against common pathogens, indicating their potential as new antimicrobial agents.
  • Herbicidal Activity Evaluation : In another study, newly synthesized derivatives were evaluated for their herbicidal effects on several weed species, revealing enhanced activity compared to existing herbicides .

Research Findings

The introduction of specific moieties such as pyrazole or triazole into the structure has been shown to enhance biological activity significantly. For example, compounds containing these groups exhibited improved herbicidal properties compared to their parent structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional motifs with derivatives synthesized in , particularly 2-cyanoacetamides (e.g., compounds 3a–3l). Below is a systematic comparison:

Functional Group Analysis

Cyanoacetamide Core: The target compound retains the 2-cyanoacetamide backbone seen in analogs like 3c (2-cyano-N-cyclohexyl-acetamide) and 3k (2-cyano-N-(5-methyl-pyridin-3-yl)-acetamide). This group is critical for nucleophilic addition reactions and hydrogen bonding.

Heterocyclic Substituents: The 1H-pyrrole ring (2,5-dimethyl, isobutyl-substituted) contrasts with simpler aryl/alkyl groups in 3d (benzyl) or 3k (pyridinyl). The pyrrole’s electron-rich nature may improve membrane permeability or metal coordination. The dihydropyridinone moiety (1-methyl-6-oxo) is a rare feature absent in analogs. This ring’s lactam structure suggests hydrogen-bond donor/acceptor capabilities, akin to bioactive motifs in neuraminidase inhibitors or kinase modulators .

Hypothesized Bioactivity

  • 2-Cyanoacetamides in are typically evaluated for antimicrobial or enzyme-inhibitory activity. The target’s dihydropyridinone and pyrrole groups may confer enhanced selectivity for targets like proteases or kinases.

Data Table: Structural and Functional Comparison

Compound Molecular Weight Key Functional Groups Hypothesized Solubility Potential Bioactivity
Target Compound ~400–450 g/mol Cyanoacrylamide, pyrrole, dihydropyridinone Low (lipophilic groups) Kinase/protease inhibition
3c (Cyclohexyl analog) ~180 g/mol Cyanoacetamide, cyclohexyl Moderate Antimicrobial
3k (Pyridinyl analog) ~190 g/mol Cyanoacetamide, pyridinyl High (polar N-heterocycle) Enzyme inhibition

Research Findings and Limitations

Bioactivity Gaps: No direct pharmacological data is provided; comparisons rely on structural extrapolation. Testing against kinase panels or microbial assays is needed for validation .

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